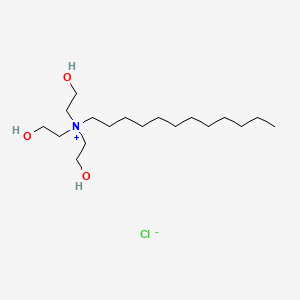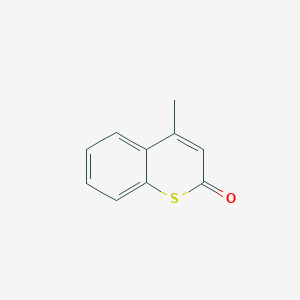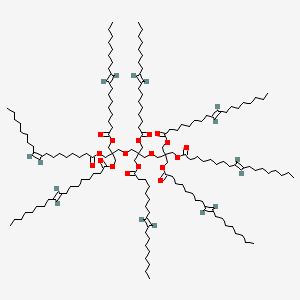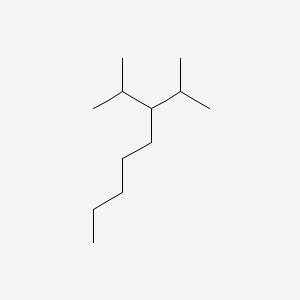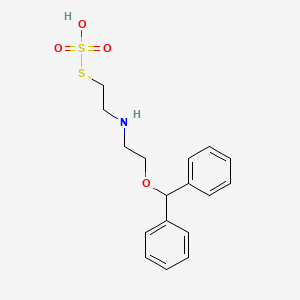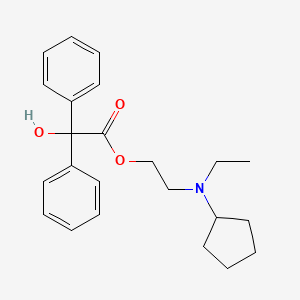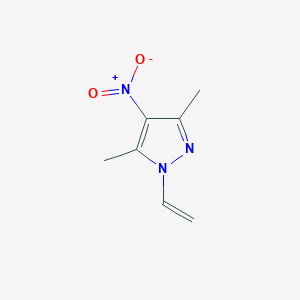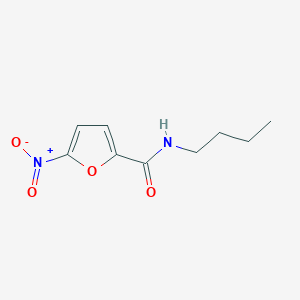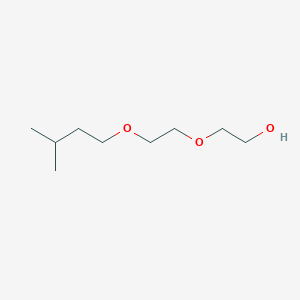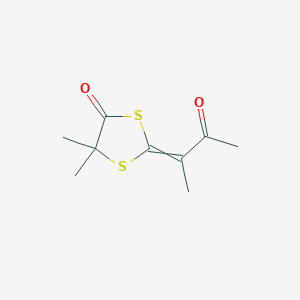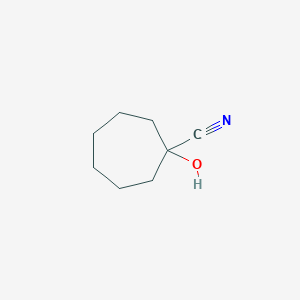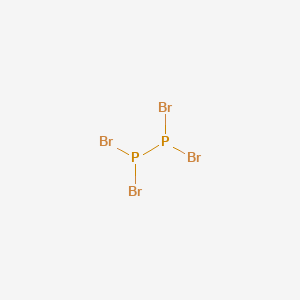
Tetrabromodiphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabromodiphosphane is a chemical compound that consists of phosphorus and bromine atoms. It is known for its unique properties and potential applications in various fields of science and industry. This compound is of particular interest due to its reactivity and the ability to form stable complexes with other elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabromodiphosphane can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the direct bromination of diphosphane, where diphosphane is treated with bromine gas under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrabromodiphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphine derivatives. Substitution reactions can result in a variety of organophosphorus compounds.
Scientific Research Applications
Tetrabromodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrabromodiphosphane involves its ability to interact with various molecular targets. It can form stable complexes with metals and other elements, which can influence its reactivity and properties. The pathways involved in its action include coordination chemistry and redox reactions, which play a crucial role in its applications and effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to tetrabromodiphosphane include:
Tetrabromobisphenol A: A brominated flame retardant with similar bromine content.
Phosphorus tribromide: A brominated phosphorus compound with different reactivity.
Diphosphane derivatives: Compounds with similar phosphorus-phosphorus bonds but different substituents.
Uniqueness
This compound is unique due to its specific combination of phosphorus and bromine atoms, which gives it distinct reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Properties
CAS No. |
24856-99-3 |
|---|---|
Molecular Formula |
Br4P2 |
Molecular Weight |
381.56 g/mol |
IUPAC Name |
dibromo(dibromophosphanyl)phosphane |
InChI |
InChI=1S/Br4P2/c1-5(2)6(3)4 |
InChI Key |
IEXOECMGRMVDLG-UHFFFAOYSA-N |
Canonical SMILES |
P(P(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


